3-Hydroxy-2-methyl-5-nitrobenzoic acid
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Overview
Description
3-Hydroxy-2-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-5-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by hydroxylation. One common method includes the use of concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 3-Methyl-5-nitrobenzoic acid.
Reduction: 3-Hydroxy-2-methyl-5-aminobenzoic acid.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-methyl-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 3-Hydroxy-5-nitrobenzoic acid
- 2-Hydroxy-5-methyl-3-nitrobenzoic acid
- 3-Hydroxy-4-methyl-2-nitrobenzoic acid
Comparison: Compared to these similar compounds, 3-Hydroxy-2-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7NO5 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO5/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
MEHGDXHFTDIDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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